molecular formula C28H29N3O4 B2820832 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide CAS No. 894550-87-9

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2820832
CAS RN: 894550-87-9
M. Wt: 471.557
InChI Key: YJQGNIDOSPWUTC-UHFFFAOYSA-N
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Description

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O4 and its molecular weight is 471.557. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications

Therapeutic Effect in Japanese Encephalitis : A study evaluated the therapeutic efficacy of a novel anilidoquinoline derivative, similar in structure to the compound , in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro and led to a decrease in viral load and an increase in survival rates in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).

Structural and Inclusion Compound Properties

Structural Aspects and Inclusion Compounds : A study focused on the structural aspects of two amide-containing isoquinoline derivatives, closely related to the compound . These compounds formed different types of interactions and complexes with various substances, affecting their properties, including fluorescence emission and gel formation (Karmakar et al., 2007).

Antitumor Activity

In Vitro Antitumor Activity of Quinazolinone Analogues : A series of quinazolinone analogues, structurally similar to the compound , were synthesized and evaluated for their in vitro antitumor activity. Some of these analogues demonstrated broad-spectrum antitumor activity and were found to be more potent than the control drug, 5-FU. Molecular docking studies were also conducted to understand the binding interactions of these compounds (Al-Suwaidan et al., 2016).

properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-18-10-19(2)12-23(11-18)30-27(32)17-31-24-15-26(35-4)25(34-3)14-20(24)13-21(28(31)33)16-29-22-8-6-5-7-9-22/h5-15,29H,16-17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQGNIDOSPWUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3,5-dimethylphenyl)acetamide

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